molecular formula C22H25N5 B11325905 7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11325905
M. Wt: 359.5 g/mol
InChI Key: YTZJQGDLTQLBFO-UHFFFAOYSA-N
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Description

7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is fused with cyclohexyl, dimethyl, and methylphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar microwave-mediated methods. The use of dry toluene and molecular sieves can enhance the yield and reduce reaction time . This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor for enzymes like JAK1, JAK2, and PHD-1, affecting various biological pathways . The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of cyclohexyl, dimethyl, and methylphenyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound for therapeutic research.

Properties

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

IUPAC Name

10-cyclohexyl-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H25N5/c1-14-8-7-9-17(12-14)20-24-22-19-15(2)16(3)27(18-10-5-4-6-11-18)21(19)23-13-26(22)25-20/h7-9,12-13,18H,4-6,10-11H2,1-3H3

InChI Key

YTZJQGDLTQLBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5CCCCC5)C)C

Origin of Product

United States

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